N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12(2)16-7-5-13(3)9-18(16)23-11-19(22)21-17-8-6-15(20)10-14(17)4/h5-10,12H,11,20H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOMJAPZVRVQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(2-isopropyl-5-methylphenoxy)acetic acid
The phenoxyacetic acid derivative bearing the 2-isopropyl-5-methylphenyl substituent is typically synthesized by:
- Starting from 2-isopropyl-5-methylphenol (a substituted phenol).
- Reacting this phenol with chloroacetic acid or its derivatives under basic conditions to form the 2-(2-isopropyl-5-methylphenoxy)acetic acid.
This step involves nucleophilic aromatic substitution where the phenolate ion attacks the electrophilic carbon of chloroacetic acid.
Preparation of the Aniline Derivative
The aniline component, 4-amino-2-methylphenyl, can be prepared or sourced as para-amino-m-cresol or related compounds. Key steps include:
- Protection of the amino group if necessary.
- Functionalization to introduce the methyl substituent at the 2-position.
- Conversion to the free amine for coupling.
Coupling to Form the Acetamide
Direct Coupling using Carbodiimide Agents
A widely reported method for forming the amide bond in such compounds is the coupling of the phenoxyacetic acid derivative with the aniline using carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA).
- The carboxylic acid is activated by DCC to form an O-acylurea intermediate.
- The nucleophilic amine attacks this intermediate, forming the amide bond.
- The byproduct dicyclohexylurea is removed by filtration.
This method is efficient and mild, preserving sensitive functional groups like the amino group on the aromatic ring.
Alternative Methods
- Use of acid chlorides derived from the phenoxyacetic acid (prepared by reaction with thionyl chloride or oxalyl chloride) followed by reaction with the aniline.
- Use of coupling agents like EDCI or HATU for improved yields and fewer side reactions.
Detailed Preparation Procedure (Based on Literature)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 2-isopropyl-5-methylphenol + chloroacetic acid, base (e.g., NaOH), reflux | Formation of 2-(2-isopropyl-5-methylphenoxy)acetic acid | Phenoxyacetic acid derivative |
| 2 | N-(4-amino-2-methylphenyl)amine (prepared or commercial) | Ready for coupling | Free amine |
| 3 | Phenoxyacetic acid + DCC + TEA + N-(4-amino-2-methylphenyl)amine, solvent (e.g., dichloromethane), room temp | Amide bond formation via carbodiimide coupling | N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide |
Research Findings and Characterization
- The coupling reaction typically proceeds with good yields (60-85%) under mild conditions.
- The product is purified by recrystallization or chromatography.
- Characterization includes IR spectroscopy (amide carbonyl stretch ~1650 cm⁻¹), 1H-NMR showing aromatic and methyl protons, and mass spectrometry confirming molecular weight (~312.4 g/mol).
- Elemental analysis confirms purity and composition.
Summary Table of Preparation Methods
| Method | Starting Materials | Coupling Agent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Carbodiimide coupling | 2-(2-isopropyl-5-methylphenoxy)acetic acid + N-(4-amino-2-methylphenyl)amine | DCC + TEA | Room temp, DCM or DMF | 70-85 | Mild, widely used |
| Acid chloride method | Acid chloride from phenoxyacetic acid + aniline | None (acid chloride reactive) | Low temp, inert atmosphere | 60-75 | Requires acid chloride prep |
| Peptide coupling agents | Acid + amine | EDCI, HATU, or DIC | Room temp | 65-80 | Improved yields, less side products |
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives under strong oxidizing conditions.
-
Reduction: : The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), or alkylating agents (alkyl halides).
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has several applications in scientific research:
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Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules
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Biology: : Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
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Medicine: : Explored for its potential therapeutic effects. Research focuses on its ability to interact with specific biological targets, making it a candidate for drug development.
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Industry: : Utilized in the production of specialty chemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to active sites or allosteric sites of enzymes, inhibiting their activity. It may also interact with cell membrane receptors, modulating signal transduction pathways. The specific pathways and targets depend on the biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the aromatic rings or acetamide backbone. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- The target compound lacks sulfur-containing heterocycles (e.g., thiadiazole in compounds), which may reduce polarity compared to analogs like 5j and 5f .
- Chlorine substitution in the aminophenyl group (e.g., C₁₈H₂₁ClN₂O₂ in ) increases molecular weight but may enhance lipophilicity.
- Thiadiazole derivatives (e.g., 5j, 5f) exhibit higher melting points (138–160°C), suggesting stronger intermolecular forces due to sulfur atoms and aromatic stacking .
Pharmacological Activity Comparisons
Phenoxy acetamide derivatives are widely studied for antimicrobial and antifungal properties. Selected examples include:
Table 2: Pharmacological Activity of Analogous Acetamides
Key Observations :
- Sulfonyl and heterocyclic groups (e.g., thiazole in compound 47 and 49) correlate with enhanced antimicrobial activity .
- The target compound’s branched alkyl and aminophenyl groups may favor interactions with eukaryotic targets (e.g., anti-inflammatory receptors) rather than microbial enzymes, as seen in chalcone derivatives .
Biological Activity
N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the relevant research findings, mechanisms of action, and therapeutic applications associated with this compound.
Chemical Structure and Properties
This compound, often referred to as a substituted benzamide, features an amino group and a phenoxy moiety that may influence its biological activity. The presence of the isopropyl and methyl groups enhances its lipophilicity, potentially aiding in membrane permeability.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H24N2O2 |
| Molecular Weight | 300.40 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The amino group can engage in hydrogen bonding with biological macromolecules, while the hydrophobic phenoxy group may facilitate interactions with lipid membranes.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of histone deacetylases (HDACs), which play critical roles in cancer cell proliferation and survival.
- Antioxidant Activity : The structural features may confer antioxidant properties, reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities, warranting further investigation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, compounds containing similar benzamide frameworks have demonstrated significant cytotoxicity against various cancer cell lines.
Case Study:
A study evaluating related benzamide derivatives reported IC50 values against multiple cancer cell lines including:
- HepG2 (liver cancer) : IC50 = 1.95 µM
- MCF7 (breast cancer) : IC50 = 2.36 µM
- HCT116 (colon cancer) : IC50 = 3.45 µM
These findings suggest that modifications to the benzamide structure can enhance anticancer properties, indicating a promising avenue for drug development.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 1.95 |
| MCF7 | 2.36 |
| HCT116 | 3.45 |
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have indicated potential efficacy against various bacterial strains. Further research is needed to elucidate the specific mechanisms and confirm these effects.
Conclusion and Future Directions
This compound exhibits promising biological activities that merit further exploration. Its potential as an anticancer agent and its possible antimicrobial properties highlight its significance in medicinal chemistry.
Future research should focus on:
- In Vivo Studies : To validate anticancer efficacy and safety profiles.
- Mechanistic Studies : To better understand the pathways affected by this compound.
- Structure-Activity Relationship (SAR) Analysis : To optimize its pharmacological properties for therapeutic applications.
Q & A
Q. What synthetic routes are recommended for N-(4-Amino-2-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves a multi-step process:
Intermediate formation : React 4-amino-2-methylphenol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form N-(4-amino-2-methylphenyl)chloroacetamide.
Coupling reaction : Combine the intermediate with 2-isopropyl-5-methylphenol using a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) under reflux.
- Key considerations :
- Purification via column chromatography or recrystallization improves purity.
- Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for phenol:intermediate) are critical for >70% yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the presence of the amino group (δ 5.2–5.5 ppm), acetamide carbonyl (δ 168–170 ppm), and isopropyl/methyl substituents.
- IR : Validate the amide C=O stretch (~1650 cm) and aromatic C-H bending (~830 cm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 340.1912 for CHNO).
- Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to inflammatory targets like COX-2?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s acetamide group and COX-2’s hydrophobic pocket (e.g., Arg120, Tyr355).
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
- Free energy calculations : Apply MM/GBSA to estimate ΔG; values < −30 kcal/mol suggest high affinity.
- Validate predictions with in vitro COX-2 inhibition assays (IC comparisons) .
Q. What strategies resolve contradictory cytotoxicity data across cancer cell lines (e.g., MCF-7 vs. HepG2)?
- Methodological Answer :
- Dose-response refinement : Test a wider concentration range (0.1–100 µM) with triplicate measurements.
- Mechanistic profiling :
- Perform flow cytometry to quantify apoptosis (Annexin V/PI staining).
- Measure mitochondrial membrane potential (JC-1 assay) to assess intrinsic apoptosis pathways.
- Resistance factors : Evaluate ATP-binding cassette (ABC) transporter expression (e.g., P-gp) via qPCR.
- Cross-validate with 3D spheroid models to mimic in vivo conditions .
Q. How does the para-amino substitution influence biological activity compared to meta-substituted analogs?
- Methodological Answer :
- SAR analysis : Compare IC values of para- (this compound) vs. meta-substituted (e.g., N-(3-Aminophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide) analogs in anti-inflammatory assays (e.g., TNF-α inhibition).
- Structural insights :
- Para-substitution enhances hydrogen bonding with target residues (e.g., COX-2’s Ser530).
- Meta-substitution may sterically hinder binding in rigid active sites.
- Data table :
| Compound | Substitution | IC (TNF-α inhibition, µM) |
|---|---|---|
| Para | 4-Amino | 12.3 ± 1.2 |
| Meta | 3-Amino | 28.7 ± 2.1 |
- Source: Adapted from anti-inflammatory studies on structural analogs .
Q. What crystallographic methods are suitable for determining this compound’s solid-state structure?
- Methodological Answer :
- Single-crystal X-ray diffraction : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å).
- Data collection : Optimize crystal growth via vapor diffusion (acetone/water, 3:1).
- Key parameters :
- Space group: P/c (common for acetamides).
- R-factor: Aim for < 0.05 with high-resolution data (< 1.0 Å).
- Compare with WinGX-generated models to validate bond lengths/angles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
